Cas no 5882-47-3 (Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1))
5882-47-3 structure
Product Name:Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1)
Numero CAS:5882-47-3
MF:C29H38N4O3
MW:490.637027263641
CID:385620
PubChem ID:5201901
Update Time:2025-04-19
Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1)
- N-butyl-N-[2-[[5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-yl]amino]-2-oxoethyl]-3-phenylpropanamide
- 5882-47-3
- DTXSID20409571
-
- Inchi: 1S/C29H38N4O3/c1-6-7-19-32(28(35)18-13-22-11-9-8-10-12-22)21-27(34)30-26-20-25(29(2,3)4)31-33(26)23-14-16-24(36-5)17-15-23/h8-12,14-17,20H,6-7,13,18-19,21H2,1-5H3,(H,30,34)
- Chiave InChI: HNXZSNOWMYZQFV-UHFFFAOYSA-N
- Sorrisi: O=C(CN(C(CCC1C=CC=CC=1)=O)CCCC)NC1=CC(C(C)(C)C)=NN1C1C=CC(=CC=1)OC
Proprietà calcolate
- Massa esatta: 490.29464
- Massa monoisotopica: 490.294391
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 36
- Conta legami ruotabili: 12
- Complessità: 681
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76.5
- XLogP3: 5.7
Proprietà sperimentali
- Densità: 1.09
- Punto di ebollizione: 675.6°Cat760mmHg
- Punto di infiammabilità: 362.4°C
- Indice di rifrazione: 1.564
- PSA: 76.46
Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1) Letteratura correlata
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
5882-47-3 (Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1)) Prodotti correlati
- 285983-48-4(Doramapimod)
- 126208-61-5(3-tert-butyl-1-phenyl-1H-pyrazol-5-amine)
- 126567-68-8(Pyrazolo[3,4-e][1,4]diazepine-4,7-dione,1,5,6,8-tetrahydro-3,5,8-trimethyl-1-phenyl-)
- 760937-92-6(Teneligliptin)
- 1114957-51-5(3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine)
- 175137-45-8(3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine)
- 503612-47-3(Apixaban)
- 285984-25-0(3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine)
- 139449-54-0(1H-Pyrazole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[[[3-[[3-(dimethylamino)-1-oxopropyl]amino]-1-methyl-1H-pyrazol-5-yl]carbonyl]amino]-1-methyl-)
- 19652-13-2(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso